molecular formula C5H7NS B1345194 4,5-Dimethylthiazole CAS No. 3581-91-7

4,5-Dimethylthiazole

Cat. No. B1345194
Key on ui cas rn: 3581-91-7
M. Wt: 113.18 g/mol
InChI Key: UWSONZCNXUSTKW-UHFFFAOYSA-N
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Patent
US06319934B1

Procedure details

3-(2-(1-pyrrolidinyl)-2-oxoethyl)-4,5-dimethyl-thiazolium chloride was prepared from the reaction of N-(chloroacetyl)pyrrolidine with 4,5-dimethylthiazole. N-(chloroacetyl)pyrrolidine was prepared as follows. Pyrrolidine (63.9 g, 0.9 mol) was taken in methylene chloride (640 mL) and cooled to 0° C. in a salt-ice bath. To the stirred mixture was added chloroacetyl chloride (101.8 g in 450 mL of CH2, Cl2, 0.9 mol) dropwise keeping the inside temperature below 15° C. After adding the chloroacetyl chloride, the mixture was stirred for an hour at 5° C. Sodium hydroxide solution (7 M, 190 mL) was added with vigorous stirring such that the inside temperature did not exceed 20° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
190 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH3:10][C:11]1[N:12]=[CH:13][S:14][C:15]=1[CH3:16].N1CCCC1.ClCC(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[Cl-:1].[N:5]1([C:3](=[O:4])[CH2:2][N+:12]2[C:11]([CH3:10])=[C:15]([CH3:16])[S:14][CH:13]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.[Cl:1][CH2:2][C:3]([N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4] |f:4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CSC1C
Step Two
Name
Quantity
63.9 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Five
Name
Quantity
190 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
640 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an hour at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the inside temperature below 15° C
STIRRING
Type
STIRRING
Details
with vigorous stirring such that the inside temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].N1(CCCC1)C(C[N+]1=CSC(=C1C)C)=O
Name
Type
product
Smiles
ClCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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